
2,2,5,5-Hexanetetrathiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Hexanetetrathiol is an organic compound with the molecular formula C6H14S4. It is characterized by the presence of four thiol groups attached to a hexane backbone. Thiol groups are known for their strong odor and their ability to form disulfide bonds, which are crucial in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Hexanetetrathiol typically involves the introduction of thiol groups into a hexane backbone. One common method is the reaction of hexane derivatives with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the efficient introduction of thiol groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification and distillation to obtain the pure compound. The use of advanced technologies and equipment ensures the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5,5-Hexanetetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted hexane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Hexanetetrathiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and other materials where thiol groups are required
Wirkmechanismus
The mechanism of action of 2,2,5,5-Hexanetetrathiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This ability to form and break disulfide bonds is crucial in various biochemical processes, including protein folding and stabilization. The molecular targets include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol groups of this compound .
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetramethyltetrahydrofuran (TMO): A heterocyclic compound with similar structural features but different functional groups.
Hexane, 2,2,5,5-tetramethyl-: Another hexane derivative with different substituents.
Uniqueness: 2,2,5,5-Hexanetetrathiol is unique due to its four thiol groups, which provide it with distinct chemical reactivity and applications. The presence of multiple thiol groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
202520-10-3 |
|---|---|
Molekularformel |
C6H14S4 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
hexane-2,2,5,5-tetrathiol |
InChI |
InChI=1S/C6H14S4/c1-5(7,8)3-4-6(2,9)10/h7-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
YFKNSNFWYXKUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(S)S)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


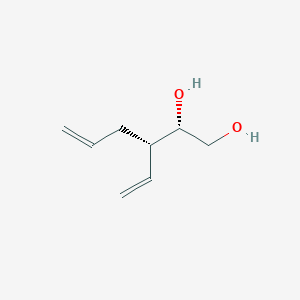
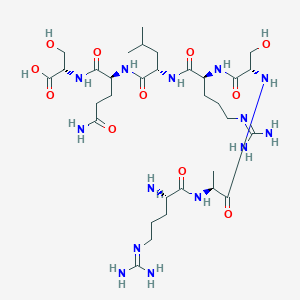
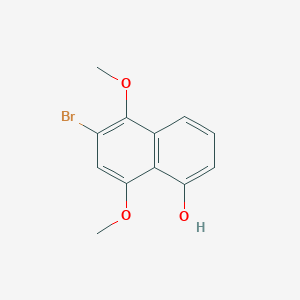
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
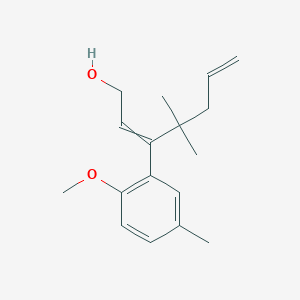
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
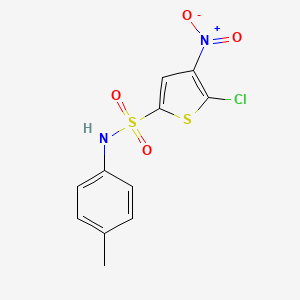

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)

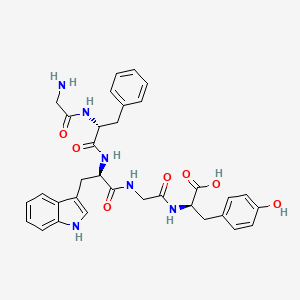
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
